molecular formula C20H22N6O B5296140 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine

1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine

Cat. No. B5296140
M. Wt: 362.4 g/mol
InChI Key: VYXJGEMQFKHGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the dopamine transporter and has been used to study Parkinson's disease and other neurological disorders.

Mechanism of Action

1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the transporter, 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine leads to a decrease in dopamine levels in the brain. This depletion of dopamine leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This depletion of dopamine leads to the symptoms of Parkinson's disease. 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying Parkinson's disease and other neurological disorders. 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine is also relatively easy to synthesize and purify, which makes it readily available for research. However, 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has several limitations. It is highly toxic and can cause irreversible damage to dopaminergic neurons in the brain. This toxicity makes it difficult to use in human studies and limits its clinical applications.

Future Directions

There are several future directions for research on 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine. One area of research is the development of new compounds that can selectively target dopaminergic neurons without causing toxicity. Another area of research is the use of 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research on the biochemical and physiological effects of 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine can be synthesized by reacting 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with N-phenylpiperidin-3-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has been widely used in scientific research to study Parkinson's disease and other neurological disorders. It is a potent inhibitor of the dopamine transporter, which leads to a decrease in dopamine levels in the brain. This depletion of dopamine mimics the symptoms of Parkinson's disease in animal models and has been used to study the disease's pathophysiology and potential treatments.

properties

IUPAC Name

(3-anilinopiperidin-1-yl)-[4-(2-methyltetrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-25-23-19(22-24-25)15-9-11-16(12-10-15)20(27)26-13-5-8-18(14-26)21-17-6-3-2-4-7-17/h2-4,6-7,9-12,18,21H,5,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXJGEMQFKHGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine

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